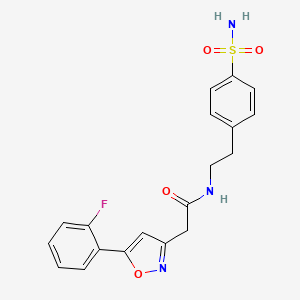
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide, also known as Compound 1, is a synthetic compound that has been developed for its potential use as a therapeutic agent. It belongs to the class of isoxazole-based compounds that have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Some novel sulfonamide derivatives have demonstrated promising anticancer properties. In particular, compounds synthesized using similar structures showed potent activity against breast and colon cancer cell lines, with one compound exhibiting significant potency against breast cancer cell lines (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).
Antitumor Potential
A study on novel isoxazole compounds, including structures related to 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide, highlighted their significant antitumor activities (Hao-fei, 2011).
Antipsychotic-Like Profile
Compounds with similar structures to 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide showed an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, offering a novel approach to antipsychotic drug design (Wise et al., 1987).
Antimicrobial Properties
Studies on novel heterocyclic compounds incorporating sulfamoyl moieties, akin to the structure , demonstrated potent antimicrobial activities. These compounds showed promising results against various bacterial and fungal strains (Darwish et al., 2014).
Eigenschaften
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c20-17-4-2-1-3-16(17)18-11-14(23-27-18)12-19(24)22-10-9-13-5-7-15(8-6-13)28(21,25)26/h1-8,11H,9-10,12H2,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRJIRWWFQWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

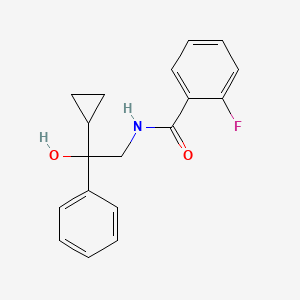
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)
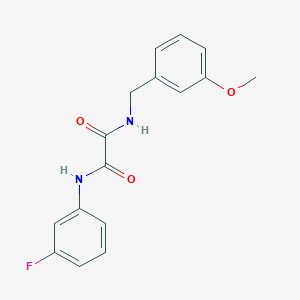
![4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2996819.png)


![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)
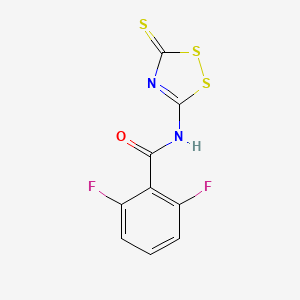
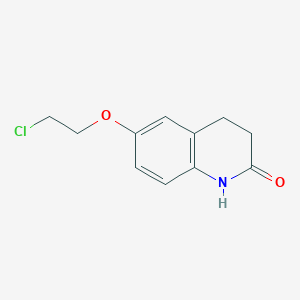
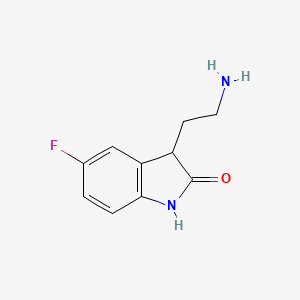
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)
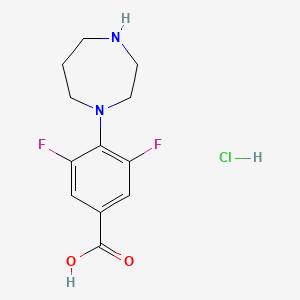
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)